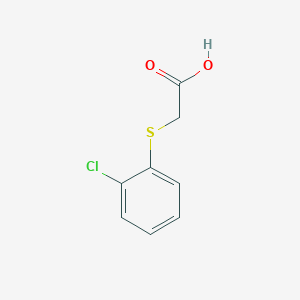

O-Chlorophenyl thioacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTNNSJQBCUQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171863 | |

| Record name | o-Chlorophenyl thioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18619-18-6 | |

| Record name | o-Chlorophenyl thioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018619186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenyl thioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Chlorophenyl thioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLOROPHENYL THIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFQ8288EHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROPHENYL THIOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for O Chlorophenyl Thioacetic Acid

Direct Synthesis Routes

Direct synthesis approaches to O-Chlorophenyl Thioacetic Acid and its analogs often begin with precursors already containing the o-chlorophenyl moiety. These methods focus on the introduction and modification of the side chain to form the desired thioacetic acid.

Reaction Pathways Involving O-Chlorophenyl Moieties

The synthesis of o-chlorophenylacetic acid, a closely related compound, can be achieved through methods like the chlorination of phenylacetic acid or the hydrolysis of its corresponding esters or amides. ontosight.ai The presence of the chlorine atom on the benzene (B151609) ring influences the reactivity of the molecule. ontosight.ai For instance, o-chlorobenzonitrile can be reacted with cyclopentylmagnesium chloride in a Grignard reaction to form an imine complex, which is then hydrolyzed to yield o-chlorophenylcyclopentyl ketone. google.com

Role of Substituted Benzyl (B1604629) Cyanides in Precursor Synthesis

Substituted benzyl cyanides are key intermediates in the synthesis of chlorophenylacetic acids. For example, p-chlorophenylacetonitrile is synthesized from p-chlorobenzyl chloride and sodium cyanide. youtube.com This reaction, known as the Finkelstein reaction, involves the exchange of the benzylic chloride for a more reactive iodide, which then reacts with cyanide. youtube.com

The resulting chlorophenyl acetonitriles can then be hydrolyzed to form the corresponding chlorophenylacetic acids. google.compremierindia.co.ingoogle.com This hydrolysis can be carried out under acidic or alkaline conditions. google.comgoogle.comresearchgate.net Acid hydrolysis, often using sulfuric or hydrochloric acid, is a common industrial method. google.comgoogle.com Alkaline hydrolysis, using a strong base like sodium hydroxide (B78521) followed by acidification, is another viable route. google.comresearchgate.net Phase-transfer catalysts can be employed in alkaline hydrolysis to improve reaction efficiency. researchgate.net

A patented method describes the preparation of chlorophenylacetic acid by heating chlorinated benzyl cyanide with hydrochloric acid, followed by cooling to crystallize the product. google.com Another preparation involves the hydrolysis of the corresponding N-t-butyl-acetamide. prepchem.com

Hydrolysis-Based Approaches for Related Chlorophenyl Acetic Acids

The hydrolysis of precursors is a fundamental step in producing chlorophenylacetic acids. Both p-chlorobenzyl cyanide and o-chlorobenzyl cyanide can be hydrolyzed to their respective acetic acid derivatives. premierindia.co.ingoogle.com For example, p-chlorophenylacetic acid is formed by the hydrolysis of p-chlorobenzyl cyanide. premierindia.co.in Similarly, o-chlorophenylacetic acid can be prepared by hydrolyzing o-chlorobenzyl cyanide in a sulfuric acid solution. google.com

Different hydrolysis conditions can affect the yield and purity of the final product. For instance, using a lower concentration of sulfuric acid (40-60%) can result in a product with better color, though it may require longer reaction times. google.com The choice between acidic and alkaline hydrolysis depends on factors such as desired purity, reaction time, and waste disposal considerations. google.com

Indirect Synthesis and Derivatization Approaches

Indirect methods for synthesizing thioacetic acid derivatives involve the use of a sulfur-donating reagent, such as thioacetic acid itself, or the formation of a thioether which can be subsequently modified.

Utilizing Thioacetic Acid as a Sulfur Source in Organic Transformations

Thioacetic acid is a versatile reagent for introducing thiol groups into molecules. wikipedia.org It can be used to prepare thioesters, which are important intermediates in various chemical reactions. multichemindia.com The typical process involves the reaction of an alkyl halide with potassium thioacetate (B1230152), followed by hydrolysis of the resulting thioacetate ester to yield the thiol. wikipedia.org Thioacetic acid can also be used in the synthesis of N-protected amino thioacids from N-protected amino acids. acs.org

Furthermore, thioacetic acid can participate in radical reactions. For instance, it can undergo an acyl thiol-ene reaction with alkenes, initiated by atmospheric oxygen. rsc.org It has also been used in the synthesis of thioamides from nitriles. organic-chemistry.org

Exploration of One-Pot Synthesis Strategies for Related Compounds

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, represent a significant advancement in chemical manufacturing, offering reduced waste, cost, and labor. While direct one-pot syntheses for this compound are not extensively documented, numerous strategies for structurally related arylthioacetic acids and thioacetate derivatives have been developed, showcasing the versatility of this approach.

For instance, a one-pot protocol for synthesizing (Z)-S-2-alkoxycarbonyl-3-acylallyl ethanethioates and (E)-S-2-cyano-3-acylallyl ethanethioates has been established. researchgate.net This method employs a three-step sequence starting with a Morita–Baylis–Hillman (MBH) reaction, followed by acetylation and a final SN2′ reaction with potassium thioacetate in DMF. researchgate.net The initial two steps are notable for proceeding under solvent-free conditions. researchgate.net

Another innovative one-pot approach allows for the synthesis of α-ketothioamide derivatives from sulfur ylides, nitrosobenzenes, and thioacetic acid. acs.org This reaction is performed under mild conditions and without the need for precious metal catalysts, yielding structurally diverse products in moderate to excellent yields. acs.org Similarly, research has demonstrated the synthesis of N-substituted indole-2-thiols through a one-pot reaction where a thioketene (B13734457) intermediate, formed from the ring-opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, reacts with a nucleophile to form an amide of an aryl-substituted thioacetic acid, which then undergoes intramolecular cyclization. nih.gov

The scope of one-pot reactions involving thioacids extends to radical-mediated processes. Thioacids can be coupled to C(sp³)–H bonds in various compounds, including cyclic and linear ethers, to form thioesters in good yields. rsc.org These thioesters can then be utilized in subsequent one-pot cross-coupling reactions to generate ketones. rsc.org

A summary of selected one-pot strategies for related thioacetic acid derivatives is presented below.

| Starting Materials | Key Reagents/Steps | Final Product Type | Reference |

| Benzaldehydes, Activated Alkenes | 1. DABCO (MBH reaction) 2. Acetic Anhydride 3. Potassium Thioacetate | Allyl Thioacetates | researchgate.net |

| Sulfur Ylides, Nitrosobenzenes, Thioacetic Acid | Mild, catalyst-free conditions | α-Ketothioamide Derivatives | acs.org |

| 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, N-nucleophile | Ring opening to thioketene, amide formation, cyclization | N-substituted Indole-2-thiols | nih.gov |

| Thioacids, Unactivated C(sp³) Compounds (e.g., 1,4-dioxane) | Radical initiation, Liebeskind–Srogl cross-coupling | Thioesters, Ketones | rsc.org |

Catalytic Systems in this compound Synthesis

The synthesis of this compound and its analogs is significantly influenced by the choice of catalytic system. While traditional methods often rely on transition-metal catalysts, such as palladium in Suzuki couplings for creating C-C bonds in related ketone syntheses organic-chemistry.org, there is a growing emphasis on developing metal-free and organocatalytic approaches. These modern strategies aim to reduce costs, minimize toxic metal contamination in final products, and enhance environmental compatibility.

Metal-Free Approaches

Metal-free synthesis represents a paradigm shift towards more sustainable chemical production. Several such methods are applicable to the synthesis of thioacetic acid derivatives. Radical-mediated reactions, for example, can be initiated without metals. Thioacids can undergo an acyl thiol-ene reaction initiated simply by atmospheric oxygen, completely avoiding the need for photoinitiators or light irradiation. rsc.org Alternatively, radical initiators like azobisisobutyronitrile (AIBN) have been used to catalyze the addition of thioacetic acid to terminal double bonds, a method proven to be efficient and scalable. nih.gov

Condition-controlled transformations offer another metal-free route. The reaction of hydroximic acids with thioacetic acid can be directed to produce either primary amides or N-acyloxy amides based on the choice of base and solvent. organic-chemistry.org Using ammonium (B1175870) bicarbonate in ethanol (B145695) promotes N-O bond cleavage to form amides, while triethylamine (B128534) in water leads to O-acylation, both pathways avoiding metal catalysts. organic-chemistry.org Furthermore, a thiol-free, one-pot method for synthesizing sulfides directly from benzyl bromides uses potassium thioacetate and Oxone® under green, metal-free conditions. researchgate.net

Solid catalysts like zeolites also provide a metal-free and environmentally friendly option. Zeolite 5Å has been effectively used as a recyclable catalyst for the synthesis of bis-thiazolidinones from bis-imines and thioacetic acid under solventless microwave irradiation. tandfonline.com

| Method Type | Key Reagents/Conditions | Product Type | Advantages | Reference |

| Radical Acyl Thiol-Ene | Atmospheric Oxygen | Thioesters | Avoids photoinitiators/light | rsc.org |

| Radical Addition | AIBN, Thioacetic Acid | Thioacetate Derivatives | Scalable, good yields | nih.gov |

| Condition-Controlled | NH₄HCO₃/Ethanol or NEt₃/H₂O, Thioacetic Acid | Primary Amides/N-Acyloxy Amides | Selective, avoids harsh conditions | organic-chemistry.org |

| Heterogeneous Catalysis | Zeolite 5Å, Microwave Irradiation, Solvent-free | bis-Thiazolidinones | Recyclable catalyst, rapid, environmentally benign | tandfonline.com |

Organocatalytic Applications in Michael Addition Reactions Involving Thioacetic Acid

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of reactions involving thioacetic acid derivatives, isothioureas have proven to be effective organocatalysts. A notable example is the one-pot Michael addition/lactonization/thiol elimination cascade between (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones. scispace.com This reaction, mediated by the isothiourea catalyst DHPB (3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole), produces highly substituted 2-pyrones. scispace.com The proposed mechanism involves the formation of a (Z)-enolate from the catalyst and the thioacetic acid derivative, which then undergoes a Michael addition to the enone. scispace.com

The broader field of organocatalytic Michael additions frequently utilizes bifunctional thiourea-based catalysts. nih.govmdpi.com These catalysts typically possess a primary or secondary amine group and a thiourea (B124793) motif. nih.gov The amine reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. mdpi.com Simultaneously, the thiourea moiety activates the electrophilic Michael acceptor through dual hydrogen bonding with its nitro or carbonyl groups, facilitating a highly controlled and often enantioselective C-C bond formation. mdpi.commdpi.com While many of these examples use aldehydes as the nucleophile precursor, the principles are foundational and demonstrate the potential for applying similar catalytic cycles to thioacetic acid and its derivatives. The use of water as a solvent in some of these organocatalytic systems further enhances their eco-friendly credentials. nih.gov

Scalability and Efficiency Considerations in Synthetic Protocols

The transition of a synthetic protocol from a laboratory-scale experiment to industrial production hinges on its scalability and efficiency. Several methodologies relevant to the synthesis of this compound and its derivatives have been successfully performed on a larger scale.

For example, the radical-mediated amidation of thiobenzoic acid with aniline (B41778) was conducted on a multigram scale, yielding the product in 88% yield, demonstrating the process's scalability. rsc.org Similarly, facile transformations involving thioacetic acid for the synthesis of primary amides have been scaled up to the gram level smoothly. organic-chemistry.org The synthesis of bis-thiazolidinones using a zeolite catalyst is also reported to be scalable to a multigram scale, a key feature highlighted by the researchers. tandfonline.com

Efficiency is not solely about yield but also encompasses reaction time and resource management. The zeolite-catalyzed synthesis is exceptionally fast, driven by microwave irradiation under solvent-free conditions. tandfonline.com The synthesis of ST7612AA1, a complex molecule containing a thioacetate group, was designed for scalability by employing a radical addition of thioacetic acid, which proved to be a fast, high-yielding, inexpensive, and reproducible process. nih.gov For reactions requiring specific conditions like photochemistry, innovative reactor designs can enable large-scale synthesis. A cryo thiol-ene photocoupling reaction was scaled up using a self-made spiral vessel reactor that allowed for effective irradiation and simultaneous cooling. researchgate.net

| Synthetic Protocol | Scale | Yield | Key Efficiency Features | Reference |

| Radical Amidation of Thiobenzoic Acid | Multigram | 88% | Demonstrates scalability of the process. | rsc.org |

| Zeolite-Catalyzed Synthesis of bis-Thiazolidinones | Multigram | High | Rapid (microwave), solvent-free, recyclable catalyst. | tandfonline.com |

| N-O Bond Cleavage with Thioacetic Acid | Gram-scale | - | Smoothly scaled up, mild conditions. | organic-chemistry.org |

| Radical Addition of Thioacetic Acid for ST7612AA1 | - | 81-89% | Fast, inexpensive, and reproducible scalable process. | nih.gov |

| Cryo Thiol-Ene Photocoupling | Large-scale | High | Specialized spiral reactor for effective large-scale photochemistry. | researchgate.net |

Chemical Transformations and Derivatization Chemistry of O Chlorophenyl Thioacetic Acid

Esterification Reactions

The carboxylic acid moiety of O-Chlorophenyl thioacetic acid readily undergoes esterification with various alcohols under different conditions. These reactions are fundamental for modifying the compound's solubility, and reactivity, and for protecting the carboxyl group during subsequent transformations.

Common methods for the esterification of carboxylic acids like this compound include:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

DCC/DMAP Coupling : A highly efficient and mild method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org This method is particularly suitable for reactions with sterically hindered alcohols and proceeds at room temperature in aprotic solvents like dichloromethane. orgsyn.org The high efficiency of 4-dialkylaminopyridines as nucleophilic catalysts is crucial for the success of these group transfer reactions. orgsyn.org

Oxidative Esterification : One-pot oxidative transformation of alcohols can be used to form esters. nih.gov For instance, the basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) has been shown to effectively catalyze the oxidative self-esterification of benzylic and aliphatic alcohols, as well as their cross-esterification, using oxygen as the oxidant without the need for metal catalysts. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple reagents, cost-effective. |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature, Aprotic Solvent | Mild conditions, high yields, suitable for sensitive substrates. orgsyn.org |

Amidation Reactions

The conversion of this compound to its corresponding amides is another key transformation, yielding compounds with distinct biological and chemical properties. This can be achieved through several synthetic routes, typically involving the activation of the carboxyl group.

Activation followed by Aminolysis : A common strategy is to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride. Thionyl chloride (SOCl₂) is frequently used for this purpose, transforming the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The resulting O-Chlorophenyl acetyl chloride can then react with a primary or secondary amine to form the desired amide.

Coupling Reagents : Similar to esterification, coupling agents like DCC can be used to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the need to isolate the acid chloride. libretexts.org

Electrochemical Synthesis : Amide bonds can be formed using electrochemical methods. Protocols have been developed for the synthesis of amides from thiocarboxylic acids and amines in an undivided cell, often employing the potassium salt of the thioacid for better yields under mild conditions. rsc.org

Oxidative Acylation : Research has shown that thioacids can acylate amino acids in aqueous solutions in the presence of an oxidizing agent. This method, known as oxidative acylation, presents a plausible route for amide bond formation under mild, prebiotic-like conditions and is considered a general method for activating carboxylic acids. nasa.gov

Formation of Thioesters and their Reactivity

This compound can be converted into various thioesters by reacting it with thiols. Thioesters are important intermediates in organic synthesis and biochemistry, known for their role as acyl-transfer agents. wikipedia.org

Synthesis of Thioesters: The formation of thioesters from this compound can be achieved by condensation with thiols using dehydrating agents like DCC, analogous to ester formation. orgsyn.orgwikipedia.org Alternatively, the acid can be converted to its acid chloride, which then reacts with a thiol or its salt. wikipedia.org

Reactivity of Thioesters: Thioesters derived from this compound exhibit characteristic reactivity:

Hydrolysis : They can be hydrolyzed back to the parent carboxylic acid and a thiol. wikipedia.org

Acyl Transfer : The thioester linkage activates the acyl group, making it susceptible to nucleophilic attack. This property is exploited in reactions like the native chemical ligation for peptide synthesis. wikipedia.org

Oxidation : The sulfur atom in the thioester can be oxidized. Direct oxidation of thioesters using reagents like N-bromosuccinimide (NBS) can lead to the synthesis of sulfinate esters, which are valuable intermediates for preparing other functionalized organosulfur compounds. rsc.org The electron-withdrawing acyl group in thioesters decreases the nucleophilicity and oxidizability at the sulfur atom compared to thiols, making them stable sulfur surrogates. rsc.org

Introduction of Thiol Functionalities through Thioacetate (B1230152) Chemistry

Thioacetic acid and its derivatives are widely used to introduce thiol (-SH) groups into molecules in a protected form. wikipedia.org A common strategy involves the S-alkylation of a thioacetate salt with an alkyl halide, followed by hydrolysis of the resulting thioacetate ester to unveil the thiol. wikipedia.org

While this compound itself is a thioether, its structural motifs can be involved in related chemistry. For instance, derivatives could be designed where the thioacetic acid moiety acts as a leaving group to generate a thiol. More commonly, the principles of thioacetate chemistry are applied in multi-step syntheses where a thiol functionality is desired. For example, thioacetic acid is used in radical addition reactions, such as the thiol-ene click reaction, to functionalize molecules containing C=C bonds. researchgate.net This reaction introduces a protected thiol group (S-acetyl), which can be deprotected later. researchgate.netcmu.edu This strategy is valuable for preparing well-defined functional materials, such as molecules for self-assembly on gold surfaces. cmu.eduresearchgate.net

The general four-step sequence for preparing a thiol from an alkyl halide using thioacetic acid is:

Formation of a thioacetate salt: CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O wikipedia.org

Nucleophilic substitution to form a thioacetate ester: CH₃C(O)SNa + RX → CH₃C(O)SR + NaX wikipedia.org

Hydrolysis of the ester: CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O wikipedia.org

Protonation to yield the free thiol: RSNa + HCl → RSH + NaCl wikipedia.org

Nucleophilic Substitution Reactions with this compound

The structure of this compound offers two primary sites for nucleophilic substitution reactions: the carboxylic acid group (as discussed in sections 3.1 and 3.2) and the chlorophenyl ring.

The chlorine atom on the aromatic ring can be replaced by other nucleophiles, a reaction characteristic of aryl halides. The reactivity is influenced by the position of the chloro substituent and the reaction conditions. Such substitutions allow for the introduction of various functional groups, including amines or other thiols, significantly diversifying the molecular structure.

Furthermore, the thioether sulfur atom itself can be considered a nucleophile, but it is also susceptible to oxidation to form sulfoxides and sulfones, which can alter the electronic properties of the aromatic ring and its susceptibility to nucleophilic attack.

A specialized type of reaction involving a thioester and a phosphine (B1218219) is the Staudinger ligation, which forms an amide bond between a phosphinothioester and an azide. molaid.com This reaction highlights the diverse reactivity of thioester derivatives in complex bond-forming strategies. molaid.com

Table 2: Potential Nucleophilic Substitution Sites

| Site | Reaction Type | Example Nucleophiles | Product Type |

|---|---|---|---|

| Carboxylic Acid (activated) | Nucleophilic Acyl Substitution | Alcohols, Amines, Thiols | Esters, Amides, Thioesters |

Derivatization for Conjugation and Bioconjugation Studies

The functional groups of this compound make it a candidate for derivatization in conjugation and bioconjugation studies. The carboxylic acid provides a convenient handle for covalent attachment to biomolecules (e.g., proteins, peptides) or surfaces, typically through the formation of a stable amide bond.

The thioether portion of the molecule is also of significant interest. Thiol linkers are widely used to attach molecules to gold surfaces for applications in molecular electronics and biosensors. cmu.edu The S-acetylthio group is often employed as a stable, protected form of a thiol that can be cleaved in situ on a gold surface to form a strong gold-sulfur bond. cmu.edu By analogy, derivatives of this compound could be designed for such purposes. The synthesis of porphyrins bearing S-acetyl-derivatized linkers for attachment to gold exemplifies this approach, where the protected thiol avoids unwanted side reactions during synthesis. cmu.edu

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The reactive functionalities of this compound make it a useful precursor for the synthesis of various heterocyclic compounds. openmedicinalchemistryjournal.com The carboxylic acid and the sulfur atom can both participate in cyclization reactions to form rings.

For example, hydrazones have been shown to react with thioacetic acid to yield thiazolidine (B150603) derivatives. researchgate.net This suggests that this compound could react with imine-containing compounds to form substituted thiazolidinones.

Furthermore, the molecule can be used as a building block in multi-step syntheses of more complex heterocyclic systems. For example, quinoline-based thioacetic acids have been synthesized by reacting a chloroquinoline with a mercaptoacetic acid derivative, demonstrating the integration of the thioacetic acid moiety into a pre-existing heterocyclic scaffold. The synthesis of new Schiff bases and their subsequent complexation with metal ions is another area where derivatives of chlorophenyl-containing sulfur heterocycles are employed. researchgate.net The cyclization of Schiff bases is a common strategy to produce a variety of heterocycles, including oxazepine and tetrazole rings. researchgate.net

Spectroscopic and Structural Elucidation Studies of O Chlorophenyl Thioacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum for O-Chlorophenyl thioacetic acid would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the thioacetic acid group. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution, with chemical shifts influenced by the electron-withdrawing chlorine atom and the sulfur linkage. The two protons of the methylene group (-S-CH₂-) would appear as a singlet, with a chemical shift influenced by the adjacent sulfur atom and carboxylic acid group. Without experimental data, precise chemical shifts (δ) and coupling constants (J) cannot be reported.

The ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule. One would expect to observe signals for the two carbons of the acetic acid moiety (the carbonyl carbon and the methylene carbon) and six distinct signals for the carbons of the o-chlorophenyl ring. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the positions of the chlorine and thioacetic acid substituents. Specific peak assignments and a data table cannot be generated without the actual spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, which is typically a very broad band. A sharp, strong absorption corresponding to the carbonyl (C=O) group of the carboxylic acid would also be a key feature. Additionally, C-H stretching from the aromatic ring and the methylene group, C=C stretching within the aromatic ring, and C-S and C-Cl stretching vibrations would be present. researchgate.net A data table of specific vibrational frequencies (cm⁻¹) is contingent on experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (202.65 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine and one sulfur atom. chemsrc.com The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the C-S bond, yielding fragments corresponding to the chlorothiophenol cation and other smaller ions. libretexts.org A detailed analysis of fragmentation pathways requires an experimental mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring and the carbonyl group. This compound would be expected to show absorption bands corresponding to π-π* transitions of the benzene (B151609) ring and potentially n-π* transitions of the carbonyl group. The position of the absorption maxima (λmax) would be influenced by the substitution pattern on the ring. dergipark.org.tr Without experimental data, a table of electronic transitions cannot be created.

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of the molecule. It is particularly useful for observing symmetric vibrations and the C-S bond, which often gives a weak signal in IR spectroscopy. A Raman spectrum would help to further characterize the skeletal vibrations of the aromatic ring and the thioacetic acid moiety. Specific Raman shift data is not available in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For this compound (C₈H₇ClO₂S), the theoretical elemental composition can be calculated from its molecular formula and atomic masses of its constituent elements.

The theoretical percentages are as follows:

Carbon (C): 47.41%

Hydrogen (H): 3.48%

Chlorine (Cl): 17.49%

Oxygen (O): 15.79%

Sulfur (S): 15.82%

Table 1: Comparative Elemental Analysis Data

| Element | Theoretical % for this compound (C₈H₇ClO₂S) | Example Found % for p-Chlorophenylthioacetic acid |

|---|---|---|

| Carbon | 47.41 | 44.34 |

| Hydrogen | 3.48 | 3.26 |

| Sulfur | 15.82 | Not Specified |

Note: The data for p-Chlorophenylthioacetic acid is provided as a comparative example.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for derivatives of this compound were not found in the search results, the analysis of a closely related compound, 2-(2-chlorophenyl)acetic acid, offers significant insights into the potential solid-state structure.

A study on 2-(2-chlorophenyl)acetic acid (C₈H₇ClO₂) revealed that the molecule crystallizes in the monoclinic space group P21/c. In the crystal structure, the carboxyl group is twisted out of the plane of the benzene ring, with a dihedral angle of 74.83 (9)°. nih.gov This significant twist is a key structural feature.

The molecules in the crystal are linked into inversion dimers through pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are then further connected into layers by weaker C-H···O interactions. nih.gov This layered arrangement is a common packing motif for carboxylic acids.

Table 2: Selected Crystallographic Data for 2-(2-chlorophenyl)acetic acid

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 9.1473 (7) |

| b (Å) | 5.8265 (3) |

| c (Å) | 15.4299 (7) |

| β (°) | 101.155 (5) |

| V (ų) | 806.83 (8) |

| Z | 4 |

| Hydrogen Bond (D-H···A) | O-H···O |

Data from the crystallographic study of 2-(2-chlorophenyl)acetic acid. nih.gov

The study of such analogs is crucial as the introduction of a sulfur atom in this compound would likely influence the molecular conformation and the intermolecular interactions, potentially leading to different packing arrangements while possibly retaining the characteristic hydrogen bonding of the carboxylic acid group.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Chlorophenylthioacetic acid |

Theoretical and Computational Investigations of O Chlorophenyl Thioacetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govscispace.com It provides a framework for understanding electron distribution and its influence on molecular properties. researchgate.net For o-chlorophenyl thioacetic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its electronic properties. researchgate.netresearchgate.net

Key aspects of its electronic structure that can be analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, negative potential regions are expected around the electronegative oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack, while positive regions are typically found around hydrogen atoms. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and conjugative interactions within the molecule. researchgate.net It examines the interactions between filled donor orbitals and empty acceptor orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. This analysis can reveal hyperconjugative effects involving the phenyl ring, the chlorine substituent, and the thioacetic acid group.

| Parameter | Description | Typical Focus of Investigation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifying regions of high electron density, likely sites for oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifying regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. researchgate.net | Understanding the electrostatic interactions and reactivity of specific atoms. researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Conformational Analysis and Tautomerism (Thiol-Thione Equilibrium)

This compound can exist in different spatial arrangements (conformers) and as two distinct tautomers: the thiol form and the thione form. Computational chemistry is essential for exploring the relative stabilities of these structures. dergipark.org.tr

Conformational Analysis: The rotation around single bonds, particularly the C-C and C-S bonds, gives rise to different conformers. For the parent thioacetic acid, DFT calculations have shown that the syn conformer (where the S-H bond is eclipsed with the C=O bond) is more stable than the anti conformer. researchgate.netdergipark.org.tr For this compound, the bulky chlorine atom introduces significant steric hindrance, which would heavily influence the preferred orientation of the phenyl ring relative to the thioacetic acid moiety.

Thiol-Thione Tautomerism: Thioacids exhibit tautomerism, an equilibrium between the thiol form [R-C(=O)SH] and the thione form [R-C(=S)OH]. dergipark.org.trkuleuven.be

Thiol Form: 2-(o-chlorophenyl)ethanethioic acid

Thione Form: 1-(o-chlorophenyl)-1-hydroxythioacetaldehyde

For simple thioacids like thioacetic acid, the thiol form is generally more stable. dergipark.org.trwikipedia.org Theoretical calculations using DFT can precisely quantify the energy difference between the two tautomers. researchgate.net The stability is influenced by factors like bond energies, resonance, and intramolecular hydrogen bonding. kuleuven.be The presence of the o-chlorophenyl group can affect the equilibrium position through its electronic (inductive and resonance) and steric effects. Solvent effects are also critical, as polar solvents can stabilize the more polar thione tautomer through specific interactions like hydrogen bonding. kuleuven.be

| Property | Thiol Form [CH3C(=O)SH] | Thione Form [CH3C(=S)OH] | Reference |

|---|---|---|---|

| Relative Stability | More stable (predominates in gas phase) | Less stable | researchgate.netdergipark.org.tr |

| Calculated Energy Difference | Lower energy conformer | Higher energy conformer | dergipark.org.tr |

| Key Stabilizing Factor | Strong C=O double bond | Potential for resonance stabilization | kuleuven.bewikipedia.org |

Investigation of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens for studying the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For instance, the hydrolysis of thioesters, which can be formed from thioacids, has been a subject of kinetic and mechanistic studies. researchgate.net A well-known reaction is the conversion of an alkyl halide to a thiol using a thioacetate (B1230152) salt, which involves the formation and subsequent hydrolysis of a thioacetate ester. wikipedia.org DFT calculations can model each step of such a reaction, calculating the geometries and energies of reactants, transition states, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its rate. Another example is the reaction of thioacids with azides to form amides, where computational studies have been instrumental in revising the proposed mechanism. nih.gov The o-chlorophenyl group would influence reaction energetics through its steric bulk, which could hinder the approach of a nucleophile, and its electronic properties, which could stabilize or destabilize transition states.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. mdpi.com This method is fundamental in drug discovery for evaluating the potential of a compound to act as an inhibitor or activator of a biological target.

For this compound or its derivatives, docking simulations can be performed to explore their interactions with the active sites of enzymes or receptors implicated in various diseases. doi.orgnih.gov The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Defining a "binding site" or "active site" on the protein.

Using a scoring function to systematically place the ligand in the binding site in multiple orientations and conformations, calculating the binding affinity for each pose. mdpi.com

The results provide a binding energy score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor. researchgate.net This information is crucial for understanding the basis of a molecule's biological activity and for designing more potent analogues.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LO) | -7.9 | His367, Leu368, Phe421 | Hydrophobic, Pi-Alkyl doi.org |

| Deoxyribonuclease I (DNase I) | -7.2 | His134, Tyr174, Asn170 | Hydrogen bond, Halogen bond (Cl) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is required. mdpi.com The process includes:

Descriptor Calculation: For each molecule in the series, various numerical parameters (descriptors) are calculated. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates a selection of descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

A valid QSAR model can identify the key molecular features that are either beneficial or detrimental to the biological activity, thereby guiding the design of more effective compounds. nih.gov For example, a model might reveal that increased hydrophobicity at a certain position or the presence of a hydrogen bond donor is critical for high potency.

Analysis of Noncovalent Interactions in Supramolecular Assemblies

In the solid state, molecules of this compound arrange themselves into a crystal lattice held together by a network of noncovalent interactions. These interactions dictate the crystal packing and form a supramolecular assembly. acs.orgnih.gov Computational tools are vital for identifying and quantifying these weak forces.

Key noncovalent interactions that could be present include:

Hydrogen Bonds: The classic O-H···O or O-H···S hydrogen bonds if the molecule crystallizes in the thione form, or weaker C-H···O and C-H···S interactions. nebraska.edu

Halogen Bonds: The chlorine atom can act as a Lewis acidic region (a σ-hole) and interact favorably with a nucleophilic atom like oxygen or sulfur. nih.gov

Chalcogen Bonds: The sulfur atom can also participate in attractive σ-hole interactions. acs.orgnih.gov

Pi-Interactions: These include π-π stacking between phenyl rings or C-H···π interactions. acs.orgnebraska.edu

Biological and Pharmacological Research Applications of O Chlorophenyl Thioacetic Acid

Antimicrobial Activity Investigations

Derivatives of O-Chlorophenyl thioacetic acid have demonstrated considerable potential as antimicrobial agents, with studies exploring their efficacy against both bacteria and fungi.

Antibacterial Efficacy Studies

Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, certain thioacetic acid derivatives have displayed notable activity against various bacterial strains. In comparative studies, some of these compounds demonstrated superior antibacterial effects when compared to other synthesized derivatives, marking them as promising candidates for the development of new antibiotic drugs. teikyomedicaljournal.com

Specifically, derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized and evaluated for their antibacterial action against Staphylococcus aureus, Bacillus pumilus, and Bacillus subtilis. The results indicated that these compounds significantly inhibited the growth of these bacteria, with a particularly strong effect observed against B. pumilus. core.ac.uk Furthermore, novel thiazolidine-2,4-dione derivatives have been synthesized and tested for their in vitro antibacterial activity, showing potential as a new class of antibacterial agents. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives:

Antibacterial Activity of this compound Derivatives| Derivative Type | Tested Bacteria | Activity Level | Reference |

|---|---|---|---|

| Thioacetic acid derivatives | Various strains | Superior to other tested compounds | teikyomedicaljournal.com |

| 1,3,4-Oxadiazole derivatives | S. aureus, B. pumilus, B. subtilis | Significant inhibition | core.ac.uk |

| Thiazolidine-2,4-dione derivatives | Various strains | Potential antibacterial agents | nih.gov |

Antifungal Efficacy Studies

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have revealed that these compounds can exhibit potent activity against various fungal pathogens. For instance, newly synthesized thiazole (B1198619) derivatives have shown good antifungal activity. wjbphs.com Similarly, thiosemicarbazide (B42300) and triazole derivatives have been screened for their antifungal properties, with some compounds inhibiting fungal growth by up to 60%. Fusarium roseum and Helminthosporium species were found to be particularly susceptible. core.ac.uk

Research into 5-alkylthio-1,2,4-triazoles has also indicated their effectiveness as antifungal agents. zsmu.edu.ua The synthesis of novel benzodifuranyl, 1,3,5-triazine, 1,3,5-oxadiazepine, and thiazolopyrimidine derivatives has also yielded compounds with notable antifungal activity. mdpi.com

The table below outlines the antifungal efficacy of various this compound derivatives:

Antifungal Activity of this compound Derivatives| Derivative Type | Tested Fungi | Activity Level | Reference |

|---|---|---|---|

| Thiazole derivatives | Various pathogens | Good activity | wjbphs.com |

| Thiosemicarbazide and triazole derivatives | F. roseum, Helminthosporium spp. | Up to 60% inhibition | core.ac.uk |

| 5-Alkylthio-1,2,4-triazoles | Various pathogens | Effective antifungal agents | zsmu.edu.ua |

| Benzodifuranyl, 1,3,5-triazine, 1,3,5-oxadiazepine, and thiazolopyrimidine derivatives | Various pathogens | Notable activity | mdpi.com |

Antiproliferative and Anticancer Studies

This compound and its derivatives have been investigated for their potential in cancer therapy. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of this acid have been shown to induce apoptosis in cancer cells, providing a basis for their potential use as anticancer agents.

Research on new thiazolidine-2,4-dione derivatives has also been conducted to evaluate their in vitro antiproliferative activity. nih.gov Furthermore, some pyrazole (B372694) derivatives have been identified by the U.S. National Cancer Institute (NCI) for their pronounced anticancer activity. researchgate.net The synthesis of tetrahydroquinoline derivatives has also yielded compounds that have been evaluated as anticancer agents. arabjchem.org

Anti-inflammatory Research

The anti-inflammatory properties of compounds derived from this compound have been explored. Research indicates that these compounds may modulate inflammatory pathways. For instance, a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones were synthesized and evaluated for their anti-inflammatory activity, with some derivatives showing remarkable effects. researchgate.net

Additionally, various heterocyclic compounds derived from this compound, such as pyridazinone and acridine (B1665455) derivatives, have been reported to possess analgesic and anti-inflammatory properties. researchgate.net The synthesis of novel benzodifuranyl, 1,3,5-triazine, 1,3,5-oxadiazepine, and thiazolopyrimidine derivatives has also led to the discovery of compounds with significant anti-inflammatory and analgesic activities. mdpi.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

This compound and its derivatives have been studied for their ability to inhibit various enzymes. A notable area of this research is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.govexplorationpub.com

Studies have shown that certain derivatives of this compound can effectively reduce AChE activity, suggesting potential applications in treating neurodegenerative diseases. The mechanism of action often involves the interaction of the compound with thiol groups in the active site of the enzyme.

Role as a Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure allows for further modifications to create a diverse range of derivatives with therapeutic potential. For instance, it is used in the synthesis of various heterocyclic compounds, which are known to possess a wide spectrum of pharmacological activities. wjbphs.com

The compound is a building block for creating more complex molecules with specific biological targets. For example, it has been used in the synthesis of spironolactone, a medication used to treat heart failure and high blood pressure. mdpi.com Furthermore, it is a precursor in the production of various derivatives that have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. wjbphs.comnih.govbeilstein-journals.org

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds with potential anti-inflammatory properties. Research has demonstrated its utility in creating novel non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it has been used in the synthesis of 1,2,4-triazole (B32235) derivatives. acs.org One study reported the synthesis of a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones. researchgate.net In this research, the anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced paw edema test in rats. researchgate.net Notably, one of the derivatives, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin. researchgate.netekb.eg This is particularly interesting as it lacks a carboxyl group, which is often associated with gastric irritation, a common side effect of many NSAIDs. researchgate.net

The synthesis of these potential NSAIDs often involves multi-step reactions. For example, the creation of N-(3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-7-yl)-(4-methoxy or 4,8-dimethoxy)-3-methyl benzo[1,2-b:5,4-b`]difuran-2-carboxamide involves the reaction of a precursor with chloroacetic acid in a mixture of glacial acetic acid and acetic anhydride. This highlights the role of thioacetic acid derivatives in constructing complex molecules with potential therapeutic value.

Precursor for Analgesics

The structural framework of this compound also lends itself to the development of analgesics. Research into 1,2,4-triazole derivatives has not only revealed anti-inflammatory potential but also analgesic properties. A study focused on the synthesis of 5-aryl-3-alkylthio-1,2,4-triazoles and their corresponding sulfones aimed to develop potent analgesic-anti-inflammatory agents with reduced ulcerogenic risk. The analgesic activity of these compounds was assessed in mice, and several derivatives demonstrated significant activity. It was observed that the alkylsulfone derivatives were generally more potent analgesic and anti-inflammatory agents than their alkylthio counterparts.

Development of Antibiotics (e.g., Penicillin-based)

The core structure of this compound is relevant in the field of antibiotic research. Thioacetic acid and its derivatives are utilized in the synthesis of various compounds with antimicrobial properties. For example, derivatives of thioacetic acids have been screened for their antibacterial activity. Some compounds have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, suggesting their potential in the development of new antibacterial agents. Furthermore, the development of β-lactamase inhibitors, which are crucial in overcoming bacterial resistance to penicillin-based antibiotics, sometimes involves synthetic routes utilizing thioacetic acid derivatives.

Synthesis of Antagonists, Antihypertensives, and Diuretics

This compound and related structures have been investigated for their role in synthesizing compounds with cardiovascular applications. For instance, research has been directed towards dual-acting antihypertensive agents that exhibit both AT1 receptor antagonist activity and neprilysin inhibition activity. The synthesis of such compounds can involve intermediates derived from or structurally related to chlorophenyl thioacetic acids. These dual-acting agents are of interest for treating hypertension and heart dysfunction.

In the realm of diuretics, while direct synthesis from this compound is not prominently documented, the broader class of thiazide and thiazide-like diuretics, which are a cornerstone of hypertension treatment, share structural motifs that can be conceptually linked to the chemistry of sulfur-containing aromatic acids.

Agonistic and Antagonistic Activity on Receptor Systems (e.g., PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key transcription factor involved in regulating glucose and lipid homeostasis, making it a therapeutic target for conditions like diabetes. This compound derivatives have been explored for their activity on this receptor.

In one study, a series of phenylthiazole acid derivatives were synthesized and evaluated for their agonistic activity on PPARγ. Among the tested compounds, one derivative, 2-((2-((5-(4-Chlorophenyl)thiazol-2-yl) amino)-2-oxoethyl)thio)acetic acid (4q), was synthesized, although its specific activity was not the primary focus of the highlighted results. However, a related compound in the series, 4t, demonstrated potent PPARγ agonistic activity, with an EC50 value of 0.75 ± 0.20 μM, which is comparable to the well-known PPARγ agonist rosiglitazone (B1679542) (EC50 = 0.83 ± 0.14 μM). Docking studies further supported these findings, indicating that the phenylthiazole acid derivative 4t interacts stably with the amino acid residues in the active site of the PPARγ complex.

This research underscores the potential for derivatives of this compound to act as ligands for PPARγ, thereby influencing metabolic pathways. The activation of PPARγ is known to have implications for various skin conditions as well, by modulating cell proliferation, differentiation, and inflammatory responses.

Applications in Nucleic Acid Chemistry (e.g., Post-Synthetic Derivatization of Oligonucleotides)

The chemical properties of thioacetic acid and its derivatives make them useful tools in the field of nucleic acid chemistry. A significant application is in the post-synthetic derivatization of oligonucleotides, which are short nucleic acid polymers with therapeutic potential. Chemical modifications are often necessary to enhance the stability and efficacy of these therapeutic oligonucleotides.

One method involves the use of a "convertible nucleoside" approach, where a modified nucleoside is incorporated into a growing oligonucleotide chain during synthesis. This modified nucleoside can then be chemically converted to the desired structure after the oligonucleotide has been synthesized. For example, 4-O-(4-chlorophenyl)uridine has been used as a convertible nucleoside.

In a specific application, a precursor oligonucleotide containing a protected nucleoside was treated with 10% thioacetic acid (CH3C(O)SH) to achieve the desired modification. This demonstrates the utility of thioacetic acid in the final steps of preparing functionalized RNA oligonucleotides. Such modifications are crucial for developing nuclease-resistant oligonucleotides for therapeutic applications.

Agricultural and Agrochemical Research Applications of O Chlorophenyl Thioacetic Acid

Role in Plant Growth Regulator Synthesis

Plant growth regulators are crucial in modern agriculture for controlling various aspects of plant development. O-Chlorophenyl thioacetic acid serves as a valuable precursor in the synthesis of compounds that mimic or influence the action of natural plant hormones.

Development of Auxin Analogs

Auxins are a class of plant hormones that play a pivotal role in numerous growth and developmental processes. Synthetic auxin analogs are widely used in agriculture as plant growth regulators and herbicides. nih.gov this compound can be utilized in the creation of novel auxin analogs. While natural auxins like Indole-3-acetic acid (IAA) are essential for plant life, they can be unstable and break down quickly in light and in the plant. ufl.edu Synthetic auxins, such as 1-naphthaleneacetic acid (NAA), are often more stable and effective for agricultural applications. ufl.edu

The development of "proauxins," which are chemically modified versions of auxins, represents a strategy to improve the delivery and activity of these hormones in specific plant tissues. nih.gov These proauxins can diffuse more efficiently to target areas within the plant and are then cleaved to release the active auxin. nih.gov The structural framework of this compound offers a scaffold for designing such prohormone analogs with potentially selective activity.

| Auxin Type | Common Examples | Key Characteristics |

| Natural | Indole-3-acetic acid (IAA) | Most abundant natural auxin, but can be unstable for commercial use. ufl.edu |

| Synthetic | 1-naphthaleneacetic acid (NAA), 2,4-dichlorophenoxyacetic acid (2,4-D) | More stable and often more effective than natural auxins for agricultural applications. nih.govufl.edu |

| Proauxins | Chemically masked auxins | Designed for improved delivery and tissue-specific release of active auxins. nih.gov |

Promotion of Root Development and Fruit Setting

The application of compounds derived from agrochemical research can significantly influence plant morphology and yield. For instance, studies on various organic compounds have demonstrated their capacity to stimulate root growth. mdpi.com The application of certain chemical compounds has been shown to increase the height of seedlings significantly. researchgate.net While direct studies on this compound's effect on root development and fruit setting are not extensively documented in the provided context, its role as a precursor for auxin analogs suggests a potential indirect contribution. Auxins are fundamentally involved in promoting adventitious root formation, a critical process in plant propagation. ufl.edu

Herbicidal Activity Evaluation

The structural characteristics of this compound and its derivatives make them candidates for herbicidal activity. The presence of a thioether group can be a key feature in the design of new herbicides. For example, thioether compounds containing a 1,2,4-triazole (B32235) Schiff base have been synthesized and evaluated for their herbicidal activity, showing potent inhibition of weeds. nih.gov

Derivatives of related compounds, such as (2-Chlorophenyl)thiourea, have been used as herbicides. wikipedia.org Furthermore, compounds like ((2,3,4-Trichlorophenyl)thio)acetic acid have been explored for their potential use as herbicides, fungicides, and insecticides. ontosight.ai The thioether group in these molecules can be oxidized to sulfoxides or sulfones, which can enhance pesticidal activity.

General Use as Agrochemical Intermediate

This compound serves as a versatile intermediate in the synthesis of a variety of agrochemically relevant molecules. Its reactivity allows for the introduction of the chlorophenylthioacetyl group into different molecular frameworks, leading to the creation of novel compounds with potential biological activity. For instance, it can be a building block in the synthesis of substituted aromatic heterocyclic compounds investigated for their fungicidal properties. google.com The synthesis of various heterocyclic compounds, which form the backbone of many pesticides and plant growth regulators, often involves intermediates that could be derived from or are analogous to this compound. acs.orgopenmedicinalchemistryjournal.com

The synthesis of complex molecules, such as certain pyrrole (B145914) derivatives with potential insecticidal properties, can involve the use of thioacetic acid derivatives in their reaction pathways. nih.gov The ability to create diverse structures from this intermediate highlights its importance in the ongoing search for new and effective agrochemical products.

Material Science and Polymer Chemistry Applications of O Chlorophenyl Thioacetic Acid

Synthesis of Sulfur-Derived Polymers with Enhanced Properties

O-Chlorophenyl thioacetic acid serves as a valuable precursor for synthesizing sulfur-containing polymers, such as polythioesters and polythioethers, which exhibit enhanced physical properties. The incorporation of both sulfur and the chlorophenyl group into a polymer backbone is a strategic approach to developing materials with a high refractive index (RI), improved thermal stability, and specific optical characteristics. nih.govuq.edu.aunih.gov

One primary synthetic route involves the conversion of the thioacetic acid into a corresponding thiol (o-chlorophenylmercaptoacetic acid or o-chlorothiophenol) through hydrolysis. mdpi.com This thiol can then be reacted with monomers containing alkene (ene) groups via thiol-ene polymerization. beilstein-journals.org Another significant method is the ring-opening polymerization of thiolactones, where a thioacetic acid derivative can act as an initiator to produce polythioesters. nih.govnih.gov

The presence of the sulfur atom, with its high atomic polarizability, and the bulky, polarizable chlorophenyl group synergistically increases the refractive index of the resulting polymer. nih.govnih.gov Research has demonstrated that polymers incorporating sulfur and aromatic moieties can achieve high refractive indices while maintaining excellent optical transparency in the visible and near-infrared regions. nih.gov Furthermore, these polymers often exhibit high glass transition temperatures (Tg) and thermal stability, with degradation temperatures typically above 300°C. nih.gov

Table 1: Properties of Sulfur-Containing Polymers Derived from Aromatic Monomers

| Polymer Type | Key Monomers | Polymerization Method | Refractive Index (n) | Thermal Stability (Td, 5% weight loss) | Reference |

|---|---|---|---|---|---|

| Poly(thioether-yne) | 4-chlorophenyl-functionalized bromoalkyne, Dithiol | DBU-catalyzed Thiol-yne Polymerization | Up to 1.8433 | 305–347 °C | nih.gov |

| Polythioester | Bis(4,4'-mercaptophenyl)sulfide, Various Acid Dichlorides | Interfacial Condensation | Not specified | 399-467 °C | ed.ac.uk |

| Sulfur-containing Polymethacrylate | 4-bromophenyl methacrylate, Elemental Sulfur | Anionic Polymerization | Up to 1.72 | Not specified | nih.gov |

| Poly(phenylene sulfide) derivative | Poly(phenylene sulfide) | Oxidation with mCPBA | >1.68 | >400 °C | rsc.org |

Use as a Crosslinking Agent in Polymer Chemistry

In polymer chemistry, crosslinking is a critical process for transforming thermoplastic polymers into thermosets with enhanced mechanical strength, thermal resistance, and chemical stability. This compound is an important intermediate for the synthesis of crosslinking agents, primarily through its conversion to a thiol derivative.

The synthesis typically involves the radical-catalyzed addition of the thioacetic acid to a molecule containing at least two alkene groups (e.g., a diallyl or triallyl compound), followed by hydrolysis of the resulting thioester groups to yield a multifunctional thiol. mdpi.combeilstein-journals.org This multi-thiol molecule can then serve as a crosslinker in formulations with polymers or monomers that have multiple alkene functionalities.

The crosslinking reaction itself is commonly achieved through a thiol-ene "click" reaction. researchgate.net This process, often initiated by UV light in the presence of a photoinitiator, involves the stepwise addition of thiol groups across carbon-carbon double bonds. mdpi.comrsc.org Thiol-ene polymerization is characterized by a delayed gel point and reduced shrinkage stress compared to conventional chain-growth polymerizations, making it highly valuable for applications such as dental restoratives and advanced coatings. beilstein-journals.org The o-chlorophenyl group on the crosslinker can impart specific properties, such as increased refractive index or modified hydrophobicity, to the final crosslinked network.

Table 2: Representative Formulation for a Thiol-Ene Photocrosslinking System

| Component | Example Compound | Function | Typical Concentration | Reference |

|---|---|---|---|---|

| Multifunctional Thiol | Derivative of this compound (e.g., Bis(o-chlorophenylthio)alkane) | Crosslinking Agent | Stoichiometric with 'ene' | beilstein-journals.org |

| Multifunctional 'Ene' | 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Monomer/Crosslinking Partner | Stoichiometric with thiol | beilstein-journals.org |

| Photoinitiator | Azobisisobutyronitrile (AIBN) or other radical initiator | Initiates radical reaction upon UV exposure | 0.1 - 2.0 wt% | umich.edu |

| Solvent | Tetrahydrofuran (THF) or Dioxane | Reaction Medium | As required for viscosity | umich.edu |

Development of Functional Materials with Specific Electronic or Optical Properties

The development of advanced materials with tailored electronic and optical properties is a major focus of modern materials science. The incorporation of this compound derivatives into polymer structures is a key strategy for creating such functional materials. The combination of the sulfur atom and the chlorophenyl group provides a unique set of properties that can be exploited for various applications. ontosight.airesearchgate.net

A significant application is in the creation of high refractive index polymers (HRIPs). uq.edu.au Materials with a high refractive index are essential for advanced optical components like lenses, optical waveguides, and antireflective coatings. nih.gov The high atomic polarizability of sulfur combined with the polar chlorophenyl group effectively increases the refractive index of the polymer matrix. nih.govrsc.org By carefully designing polymers using precursors like this compound, it is possible to achieve materials that have a high refractive index while maintaining low optical dispersion and high transparency in the operational wavelength range. nih.govrsc.org

Table 3: Optical Properties of Functional Materials Containing Chlorophenyl and Sulfur/Selenium Moieties

| Material Type | Key Structural Features | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Chalcone Thin Film | 1-(4-chlorophenyl)-3-(4- N, N dimethyl amino phenyl)-2-propen-1-one | Tunable optical band gap with film thickness | Optoelectronics, Sensors | researchgate.net |

| Organic Chalcone Crystal | (E)-1-(thiophen-2-yl)-3-(4-chlorophenyl) prop-2-en-1-one | Blue light emission (378 nm), wide optical transparency | Nonlinear optics, Optoelectronics | researchgate.net |

| Functional Polymer | Styrene copolymer with N-phenylsulfide or N-phenylselenide maleimide | Refractive Index up to 1.869 | High Refractive Index Polymer, Redox Sensor | rsc.org |

| Carbazole Dye | Carbazole with chlorophenyl substituents | Good hole transporting properties, intense luminescence | OLEDs, Photorefractive materials | nih.gov |

Role as an Intermediate for Chain Transfer Agents and Curing Agents

This compound is a key intermediate in the synthesis of two important classes of polymerization additives: chain transfer agents (CTAs) and curing agents.

Chain Transfer Agents: In free-radical polymerization, CTAs are used to control the molecular weight of the resulting polymer. Thiols are a highly effective class of CTAs. researchgate.net this compound can be readily converted to the corresponding thiol, o-chlorothiophenol, which can then regulate polymerization. researchgate.netresearchgate.net

More advanced applications involve using it as a precursor for Reversible Addition-Fragmentation chain-Transfer (RAFT) agents. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with low polydispersity and complex architectures. wikipedia.org RAFT agents are typically thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates), which can be synthesized from thiol precursors derived from this compound. wikipedia.orgnih.gov The "Z" and "R" groups of the RAFT agent (S=C(Z)S-R) determine its reactivity and the monomers it can effectively control. mdpi.com

Curing Agents: In the field of thermosetting polymers, thiols are widely employed as highly reactive curing agents (hardeners) for epoxy resins. mdpi.comgoogle.com The reaction between the thiol group and the epoxide ring is a nucleophilic addition that proceeds rapidly, often at lower temperatures than conventional amine-based curing agents. nih.govgoogle.com this compound serves as a protected precursor to the active thiol hardener. The thioester is stable in a pre-mixed formulation and can be hydrolyzed in situ or in a separate step to generate the reactive thiol, which then initiates the rapid curing of the epoxy resin to form a durable, crosslinked network. mdpi.com This approach is particularly useful for applications requiring fast cure times, such as in adhesives and sealants. google.com

Table 4: Typical Formulation for a Thiol-Cured Epoxy Resin

| Component | Example Compound | Function | Equivalent Ratio (relative to epoxy) | Reference |

|---|---|---|---|---|

| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA) | Polymer Backbone | 1.0 | google.com |

| Thiol Curing Agent | Polythiol (derived from precursor like this compound) | Hardener/Crosslinker | 0.9 - 1.2 | google.com |

| Catalyst/Accelerator | Tertiary Amine (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol) | Accelerates Thiol-Epoxy Reaction | 0.02 - 0.10 | google.com |

| Adhesion Promoter (Optional) | Phosphorus-containing compound | Improves substrate bonding | 0.02 - 0.10 | google.com |

Environmental Fate and Ecotoxicological Studies of O Chlorophenyl Thioacetic Acid

Degradation Pathways in Environmental Compartments

Following extensive searches of scientific literature and environmental databases, no specific studies detailing the degradation pathways of O-Chlorophenyl thioacetic acid in environmental compartments were identified. The subsequent subsections reflect this lack of available data.

Hydrolysis under Varying pH Conditions

No publicly available data from experimental or modeling studies on the hydrolysis of this compound under varying pH conditions could be located. Therefore, its rate of hydrolysis and the identity of potential hydrolysis products are unknown.

Photolysis and Photosensitized Degradation

Information regarding the photolytic or photosensitized degradation of this compound is not available in the reviewed literature. Consequently, its susceptibility to degradation by sunlight and the resulting transformation products have not been characterized.

Microbial Transformation (Aerobic and Anaerobic)

No studies on the microbial transformation of this compound under either aerobic or anaerobic conditions were found. As a result, its biodegradability and the microorganisms capable of its degradation are not known.

Environmental Persistence and Dissipation Mechanisms

Due to the absence of data on its degradation pathways, the environmental persistence and dissipation mechanisms of this compound cannot be determined. There are no available studies measuring its half-life in various environmental matrices such as soil, water, or sediment.

Analysis of Environmental Transformation Products

As no studies on the degradation of this compound were identified, there is no information available on its environmental transformation products.

Adsorption and Mobility in Soil and Sediment

No experimental data on the adsorption and mobility of this compound in soil and sediment were found. Therefore, key parameters used to predict its movement in the environment, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available.

Bioaccumulation Potential in Organisms

The bioaccumulation potential of a chemical substance refers to its accumulation in an organism from the surrounding environment through various routes of exposure. For this compound, a comprehensive assessment of its bioaccumulation potential is not available. However, by examining its structural components—a chlorinated phenyl group and a thioacetic acid moiety—we can infer its likely behavior.